

Technical Guide: Spectroscopic Profiling of 2-(2-Methylphenyl)propan-1-amine

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine

CAS No.: 5266-88-6

Cat. No.: B1656415

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Compound Identity & Structural Context

Target Analyte: **2-(2-Methylphenyl)propan-1-amine** CAS Registry Number: 1644120-29-5 (Hydrochloride salt) Systematic Name: 2-(o-Tolyl)propan-1-amine Molecular Formula:

Molecular Weight: 149.24 g/mol (Free base)

Structural Significance

This compound is a

-substituted primary amine. Unlike its isomer 1-(2-methylphenyl)propan-2-amine (an amphetamine analog), the amine group here is terminal (primary carbon), and the branching occurs at the

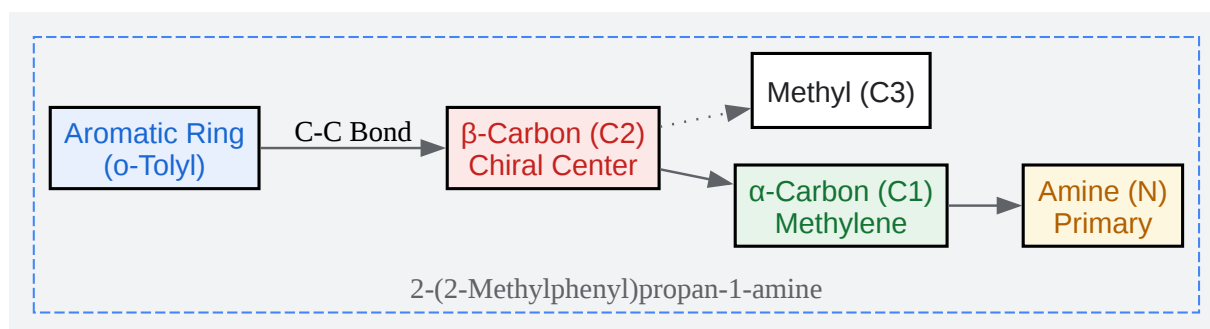
-carbon. This structural distinction fundamentally alters its fragmentation patterns in Mass Spectrometry (MS) and its chemical shifts in NMR compared to psychoactive phenethylamines.

Key Structural Features for Spectroscopy:

- Terminal Amine (

): Dictates the base peak in MS (m/z 30).

- -Branching: Creates a chiral center at C2, resulting in a complex splitting pattern for the methine proton.
- -Substitution: The methyl group at the ortho position of the phenyl ring introduces steric strain and distinct aromatic coupling (ABCD or similar complex pattern) in NMR.



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Figure 1: Structural connectivity highlighting the spectroscopic zones of interest.

Mass Spectrometry (GC-MS)

Methodology: Electron Ionization (EI), 70 eV.

Fragmentation Pathway

The fragmentation of **2-(2-Methylphenyl)propan-1-amine** is dominated by

- cleavage initiated by the nitrogen lone pair. Unlike amphetamines (which yield m/z 44),
- substituted primary amines characteristically yield a dominant base peak at m/z 30.

Predicted Mass Spectrum Data

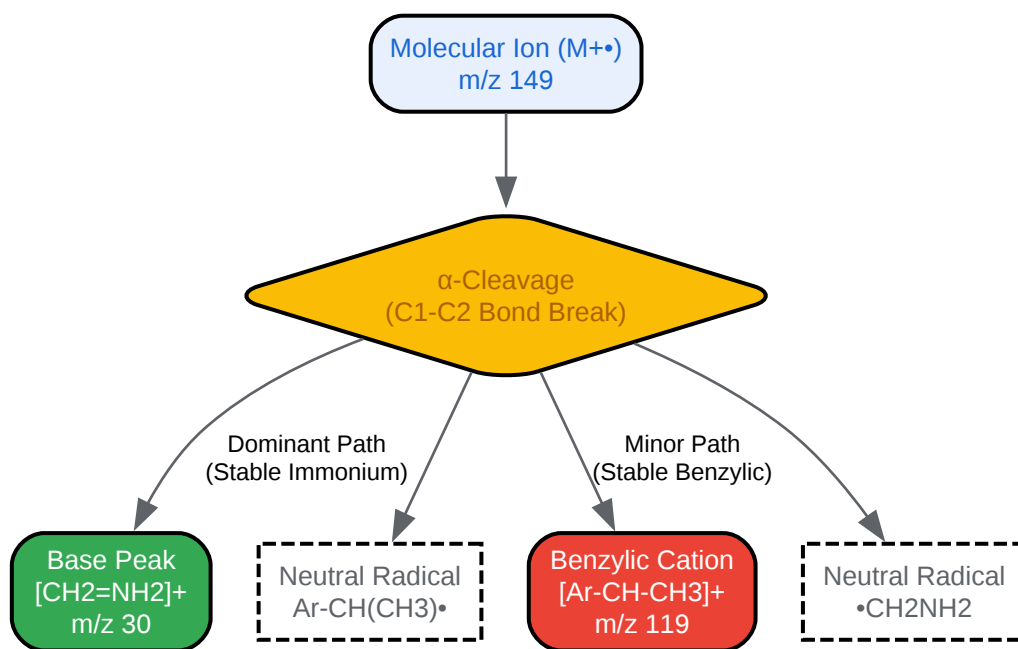
m/z	Intensity	Fragment Identity	Mechanism
30	100% (Base)		-Cleavage at C1-C2 bond.
119	~10-20%		Charge retention on the benzylic carbocation (secondary).
105	~15%		Methyl-tropylium ion (rearrangement).
91	~10%		Tropylium ion.
149	<1%		Molecular ion (typically weak in aliphatic amines).

Mechanistic Workflow

The primary cleavage occurs between the

-carbon (C1) and the

-carbon (C2).



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Figure 2: EI-MS fragmentation pathway showing the origin of the diagnostic m/z 30 peak.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Deuterated Chloroform) or

(for HCl salt). Internal Standard: TMS (

0.00).

NMR (Proton)

The spectrum is characterized by the asymmetry introduced by the chiral C2 center and the ortho-methyl group.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
7.10 - 7.25	Multiplet	4H	Aromatic (Ar-H)	Complex
3.15	Sextet (approx)	1H	-Methine (C2-H)	
2.85	Doublet of Doublets	1H	-Methylene (C1-H)	
2.75	Doublet of Doublets	1H	-Methylene (C1-H)	
2.35	Singlet	3H	Ar- (o-Methyl)	-
1.25	Doublet	3H	Chain Methyl (C3-H)	
1.10	Broad Singlet	2H	Amine ()	Exchangeable

Technical Insight:

- **Diastereotopic Protons:** The C1 methylene protons are diastereotopic due to the adjacent chiral center at C2. They will not appear as a simple doublet but as two distinct doublets of doublets (dd) or a complex multiplet, depending on the resolution.
- **Ortho-Effect:** The aromatic methyl group (2.35 ppm) typically shifts slightly upfield compared to para-isomers due to shielding effects if the conformation brings it into the shielding cone of

the adjacent ring protons, though in flexible alkyl chains this is averaged.

NMR (Carbon)

Chemical Shift (, ppm)	Type	Assignment
142.0 - 135.0	Quaternary	Ar-C (Ipso & C-Me)
130.5, 126.5, 126.0, 125.0	CH	Aromatic CH
48.5		C1 (-carbon)
39.0	CH	C2 (-carbon)
19.5		Ar-
18.5		Chain

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

- Primary Amine (

):

- 3350 - 3250 cm

: Weak doublet (N-H stretching).

- 1600 cm

: N-H bending (scissoring).

- Aromatic Region:
 - 3000 - 3100 cm⁻¹
: C-H stretching (aromatic).
(3000-3100 cm⁻¹).
 - 750 cm⁻¹
: Strong band characteristic of 1,2-disubstitution (ortho-substitution). This distinguishes it from para-isomers (usually ~800-850 cm⁻¹).
(750 cm⁻¹).
- Aliphatic:
 - 2850 - 2960 cm⁻¹
: C-H stretching (aliphatic).
(2850-2960 cm⁻¹).

Experimental Validation Protocol

To ensure the identity of synthesized or purchased material, follow this self-validating workflow.

Step-by-Step Characterization Workflow

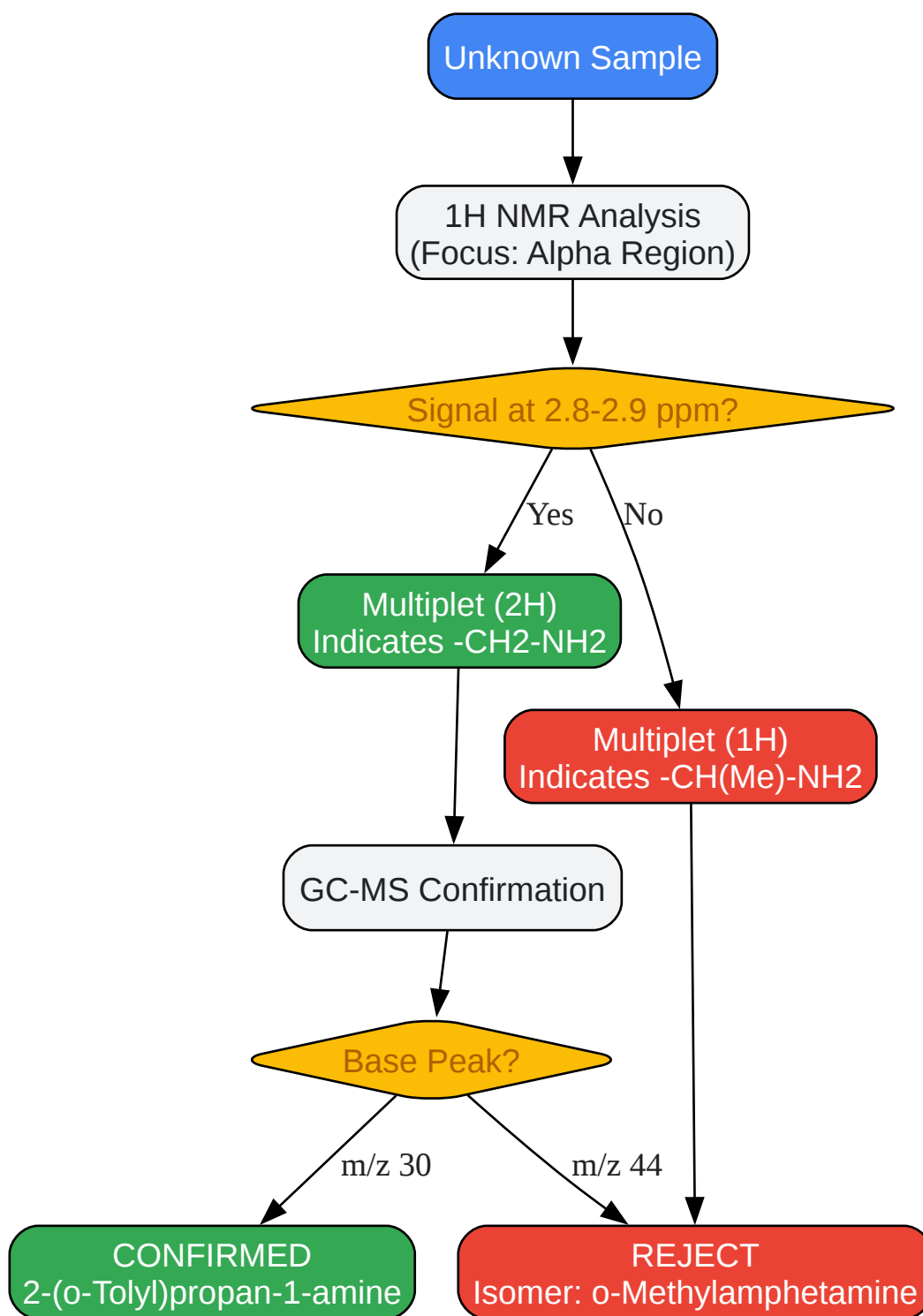
- Sample Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃.
- Acquisition: Run 1D ¹H NMR (min 16 scans) and 2D COSY (min 256 scans).
- Logic Check (The "Isomer Trap"):

- Check: Is the methyl doublet at ~1.2 ppm?
 - Yes: Consistent with propan-1-amine or propan-2-amine structure.
- Check: Is the

-carbon signal (connected to N) a CH (multiplet ~3.5 ppm) or a

(multiplet/dd ~2.8 ppm)?
 - CH: It is the amphetamine isomer (1-(o-tolyl)propan-2-amine). REJECT.
 - : It is the target (2-(o-tolyl)propan-1-amine). ACCEPT.
- Check: MS Base Peak.[\[1\]](#)
 - m/z 44: Amphetamine class. REJECT.
 - m/z 30: Primary amine (

-sub). ACCEPT.



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Figure 3: Logic gate for distinguishing the target from its psychoactive isomers.

References

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Sources

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- [2. spectrabase.com \[spectrabase.com\]](#)
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